molecular formula C17H16FNO4S B6412731 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1261941-03-0

5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6412731
CAS No.: 1261941-03-0
M. Wt: 349.4 g/mol
InChI Key: WNLBREDTQHSFQJ-UHFFFAOYSA-N
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Description

The compound 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid features a biphenyl backbone with a carboxylic acid group at the 2-position, a fluorine atom at the 5-position, and a pyrrolidin-1-ylsulfonyl moiety at the 3'-position. The carboxylic acid group enhances hydrogen-bonding capacity, making it relevant for targeting enzymes or receptors with acidic binding pockets .

Properties

IUPAC Name

4-fluoro-2-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-13-6-7-15(17(20)21)16(11-13)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLBREDTQHSFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692315
Record name 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-03-0
Record name 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common route starts with the preparation of the biphenyl core, followed by the introduction of the fluorine atom and the pyrrolidinylsulfonyl group. The final step involves the carboxylation of the biphenyl derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylsulfonyl group.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the pyrrolidinylsulfonyl group can lead to sulfone derivatives.

    Reduction: Reduction of the carboxylic acid group results in the corresponding alcohol.

    Substitution: Substitution of the fluorine atom can yield various biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atom.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The fluorine atom may enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Biphenyl Framework

Table 1: Key Structural Analogs and Their Substituents
Compound Name Substituents (Position) Molecular Weight Key Functional Groups
5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid F (5), pyrrolidin-1-ylsulfonyl (3'), COOH (2) ~425 g/mol* Sulfonyl, carboxylic acid, fluorine
5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1242336-54-4) F (5), CH₃ (3'), COOH (3) ~260 g/mol Methyl, carboxylic acid, fluorine
5-Chloro-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (CAS 135070-65-4) Cl (5), CH₃ (4'), COOH (2) ~276 g/mol Chlorine, methyl, carboxylic acid
2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylic acid F (2'), pyridinyl-sulfamoyl (5), COOH (3) 386.4 g/mol Sulfamoyl, pyridine, carboxylic acid

*Estimated based on analogous structures.

Key Observations:
  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to chlorine, which offers bulkier halogenic effects .
  • Carboxylic Acid Position : The 2-position carboxylic acid (target compound) may favor different hydrogen-bonding geometries compared to 3-position analogs (e.g., CAS 1242336-54-4) .
Antioxidant Activity :
  • Pyrrolidinone derivatives with sulfur-containing groups (e.g., thioxo-oxadiazole) in demonstrated 1.5× higher antioxidant activity than ascorbic acid . While the target compound lacks a pyrrolidinone ring, its sulfonyl group may contribute to radical scavenging via electron delocalization.
Receptor Targeting :
  • Biphenyl-carboxylic acids with tetrazolyl or benzimidazolyl substituents (e.g., ARC38, ARC77) in showed angiotensin II receptor-blocking activity . The target compound’s sulfonyl-pyrrolidine group could modulate similar pathways but with distinct binding kinetics due to its unique steric and electronic profile.

Physicochemical Properties

Table 2: Comparative Solubility and Reactivity
Compound Solubility (Predicted) LogP* Reactivity Notes
Target Compound Low (polar sulfonyl vs. hydrophobic pyrrolidine) ~2.8 Acidic (COOH), stable sulfonyl group
5-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid Moderate ~3.1 Less polar due to methyl group
2'-Fluoro-5-sulfamoyl analog Moderate-high ~1.9 Enhanced solubility from pyridine

*LogP values estimated via fragment-based methods.

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